3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate

Description

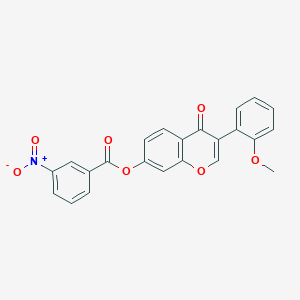

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted at the 3-position with a 2-methoxyphenyl group and at the 7-position with a 3-nitrobenzoate ester.

Properties

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO7/c1-29-20-8-3-2-7-17(20)19-13-30-21-12-16(9-10-18(21)22(19)25)31-23(26)14-5-4-6-15(11-14)24(27)28/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUPLZLMBSISQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-hydroxyacetophenone with 2-methoxybenzaldehyde under basic conditions to form the chromone core. This intermediate is then esterified with 3-nitrobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Major Products

Oxidation: 3-(2-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate.

Reduction: 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-aminobenzoate.

Substitution: 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-carboxybenzoate.

Scientific Research Applications

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in reaction mechanism studies.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to bioactive chromones.

Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The chromone core can interact with active sites of enzymes, potentially inhibiting their activity. The nitrobenzoate ester may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Gaps

4-Methylbenzoate Superiority : F0850-4777 (4-methylbenzoate) emerges as a lead compound due to its balanced pharmacokinetics and robust enzyme interactions. Its nitro analog’s bioactivity requires further in vitro validation .

Nitro Group Trade-offs : While the 3-nitro substituent may improve target binding, its impact on solubility and toxicity needs empirical assessment. Comparative studies with 4-nitro isomers (e.g., ) could clarify positional effects .

Computational modeling (e.g., SwissADME) supports prioritization of nitro derivatives for targeted drug design .

Biological Activity

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate, a synthetic compound belonging to the class of chromone derivatives, has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone core with a methoxy substitution on the phenyl ring and a nitrobenzoate moiety. Its molecular formula is with a molar mass of approximately 369.36 g/mol. The presence of the methoxy group is significant for enhancing solubility and biological activity.

Antioxidant Properties

Research indicates that compounds within the chromone class exhibit notable antioxidant properties. The presence of the methoxy group enhances radical scavenging activity, which is crucial for protecting cells from oxidative stress. Studies have shown that related compounds can effectively inhibit lipid peroxidation, thereby demonstrating potential in preventing oxidative damage in biological systems .

Enzyme Inhibition Studies

A key area of investigation has been the inhibition of cholinesterase enzymes (AChE and BChE), which are implicated in neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have shown moderate to strong inhibitory effects against these enzymes. For instance, related chromone derivatives exhibited IC50 values ranging from 5.4 µM to 24.3 µM against AChE and BChE .

Anticancer Activity

Several studies have explored the anticancer potential of chromone derivatives. The ability of these compounds to induce apoptosis in cancer cell lines has been documented. For example, derivatives with similar structures have demonstrated cytotoxicity against breast cancer cell lines (MCF-7), highlighting their potential as therapeutic agents .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Chromenone Core : This is achieved through condensation reactions involving salicylaldehyde and β-keto esters.

- Substitution Reactions : The introduction of the methoxy group can be accomplished using methanol under acidic conditions.

- Nitrobenzoate Formation : The final step involves acylation with nitrobenzoic acid derivatives.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate | 637749-21-4 | Contains different methoxy substitution; exhibits distinct biological activities |

| Jaceosidin | 47829-06 | Multiple hydroxyl groups enhance biological activity |

| 7-Methoxy-3-(4-methoxyphenyl)-4-oxo-4H-chromen-5-yl acetate | 1607439-32-6 | Features an acetate group instead of a nitrobenzoate |

Case Studies

- Anti-Alzheimer's Activity : A study evaluating the effects of various chromone derivatives on AChE and BChE demonstrated that specific substitutions, including methoxy groups, significantly enhanced enzyme inhibition, suggesting a therapeutic pathway for Alzheimer's disease .

- Cytotoxicity Assessment : In vitro studies on MCF-7 cells indicated that compounds with similar structural features to this compound exhibited varying degrees of cytotoxicity, supporting their potential as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.